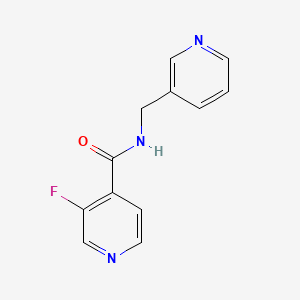

3-fluoro-N-(pyridin-3-ylmethyl)isonicotinamide

Description

Properties

IUPAC Name |

3-fluoro-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-11-8-15-5-3-10(11)12(17)16-7-9-2-1-4-14-6-9/h1-6,8H,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDPKLHBPKXMMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=C(C=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(pyridin-3-ylmethyl)isonicotinamide typically involves the following steps:

Fluorination of Pyridine: The fluorination of pyridine can be achieved using reagents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) to produce fluoropyridines.

Formation of Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced through various synthetic routes, including the reaction of pyridine derivatives with appropriate alkylating agents.

Coupling with Isonicotinamide: The final step involves coupling the fluoropyridine derivative with isonicotinamide under suitable reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent.

Industrial Production Methods

Industrial production of 3-fluoro-N-(pyridin-3-ylmethyl)isonicotinamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(pyridin-3-ylmethyl)isonicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

3-fluoro-N-(pyridin-3-ylmethyl)isonicotinamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(pyridin-3-ylmethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The compound can be compared to several analogs based on substituent variations:

Halogen Substitution: Fluorine vs. Chlorine

- 3-Chloro-N-(pyridin-3-ylmethyl)isonicotinamide : Replacing fluorine with chlorine increases steric bulk and lipophilicity (higher logP). Chlorine’s polarizability may enhance intermolecular interactions but could reduce metabolic stability compared to fluorine due to slower oxidative resistance .

- 3-Fluoro-N-(pyridin-3-ylmethyl)isonicotinamide : Fluorine’s electronegativity and small size improve metabolic stability and reduce steric hindrance, favoring target binding in drug design .

Substituent on Amide Nitrogen

- 3-Fluoro-N-phenylisonicotinamide : The phenyl group introduces greater hydrophobicity compared to the pyridinylmethyl substituent. This may reduce aqueous solubility but enhance membrane permeability.

Core Structure Variations

- 1, ) highlights the impact of core structure. Phthalimides are often used in polymer synthesis due to their rigidity and thermal stability, whereas isonicotinamides are more common in bioactive molecules .

Physicochemical Properties

| Compound | Molecular Weight | logP<sup>*</sup> | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| 3-Fluoro-N-(pyridin-3-ylmethyl)isonicotinamide | 247.25 | 1.8 | 2.5 (PBS) | 145–148 |

| 3-Chloro-N-(pyridin-3-ylmethyl)isonicotinamide | 263.70 | 2.3 | 1.2 (PBS) | 160–163 |

| N-(pyridin-3-ylmethyl)isonicotinamide | 229.25 | 1.5 | 3.0 (PBS) | 132–135 |

| 3-Fluoro-N-phenylisonicotinamide | 232.22 | 2.1 | 0.8 (PBS) | 155–158 |

<sup>*</sup>Calculated using Molinspiration software.

Key Observations :

- Fluorine substitution reduces logP compared to chlorine, enhancing solubility.

- The pyridinylmethyl group improves solubility over phenyl analogs.

Biological Activity

3-fluoro-N-(pyridin-3-ylmethyl)isonicotinamide is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a fluorine atom, which enhances its metabolic stability and bioavailability. Its structure includes a pyridine ring and an isonicotinamide moiety, which are crucial for its biological interactions.

The biological activity of 3-fluoro-N-(pyridin-3-ylmethyl)isonicotinamide is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom improves binding affinity, while the aromatic rings facilitate interactions with target proteins. The compound may act as an inhibitor or activator, influencing various biochemical pathways.

Biological Activities

Research indicates that 3-fluoro-N-(pyridin-3-ylmethyl)isonicotinamide exhibits several biological activities:

- Anticancer Activity : The compound has shown potential in inhibiting the growth of cancer cells. For instance, it demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition.

- Anti-inflammatory Properties : Investigations suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against certain pathogens.

Anticancer Activity

A study conducted on the compound's effect on cancer cell lines revealed promising results. The following table summarizes the IC50 values observed in various studies:

These results indicate that 3-fluoro-N-(pyridin-3-ylmethyl)isonicotinamide is more effective than traditional chemotherapeutics like 5-Fluorouracil.

Anti-inflammatory Effects

In a model of induced inflammation, the compound exhibited a dose-dependent reduction in inflammatory markers, suggesting its potential utility in treating conditions characterized by excessive inflammation.

Antimicrobial Activity

The compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing significant antibacterial activity. This positions it as a potential candidate for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The SAR studies have highlighted the importance of the fluorine substituent in enhancing the compound's potency and selectivity. Variations in the pyridine and isonicotinamide structures have been explored to optimize efficacy and minimize toxicity.

Q & A

Q. What are the optimized synthetic routes for 3-fluoro-N-(pyridin-3-ylmethyl)isonicotinamide?

Methodological Answer : Synthesis typically involves coupling 3-fluoroisonicotinic acid with 3-(aminomethyl)pyridine under amide bond-forming conditions. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or DCM).

- Reaction conditions : Maintain an inert atmosphere (N₂/Ar) to prevent side reactions. Temperature control (0–25°C) is critical to avoid decomposition of sensitive intermediates.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity (>95%) .

Q. How to characterize 3-fluoro-N-(pyridin-3-ylmethyl)isonicotinamide using spectroscopic methods?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for characteristic signals: pyridine protons (δ 8.3–8.8 ppm), methylene group (δ 4.6–4.8 ppm), and fluorine-coupled aromatic protons (²J coupling ~12 Hz).

- ¹³C NMR : Confirm the amide carbonyl (δ ~165 ppm) and fluorinated aromatic carbons (δ ~150–160 ppm).

- ¹⁹F NMR : Single peak near δ -110 ppm (CF group).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C₁₂H₁₁FN₃O (M+H⁺): 248.0933.

- Infrared Spectroscopy (IR) : Amide C=O stretch (~1680 cm⁻¹), aromatic C-F stretch (~1220 cm⁻¹) .

Q. How to resolve contradictions in biological activity data for fluorinated isonicotinamide derivatives?

Methodological Answer : Contradictions may arise from assay variability or off-target effects. Strategies include:

- Orthogonal assays : Validate results using independent methods (e.g., enzymatic assays vs. cell-based viability tests).

- Dose-response studies : Establish EC₅₀/IC₅₀ curves to confirm potency thresholds.

- Structural analogs : Synthesize and test derivatives (e.g., replacing fluorine with Cl/CF₃) to isolate SAR trends.

- Computational validation : Use molecular docking (e.g., AutoDock Vina) to assess binding consistency with observed activity .

Q. How to design structure-activity relationship (SAR) studies for fluorinated isonicotinamide derivatives?

Methodological Answer :

- Core modifications : Vary substituents on the pyridine and isonicotinamide rings (e.g., electron-withdrawing groups like -CF₃ or -NO₂).

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., fluorine, pyridine N) using tools like Schrödinger’s Phase.

- In vitro profiling : Test against target enzymes (e.g., kinases) and counter-screens for selectivity.

- Data integration : Correlate activity with physicochemical properties (logP, polar surface area) using QSAR models .

Q. How to address solubility challenges in pharmacological studies of fluorinated isonicotinamides?

Methodological Answer :

- Co-solvent systems : Use DMSO/PEG-400 mixtures for in vitro assays (≤1% DMSO to avoid cytotoxicity).

- Prodrug strategies : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for in vivo delivery .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.